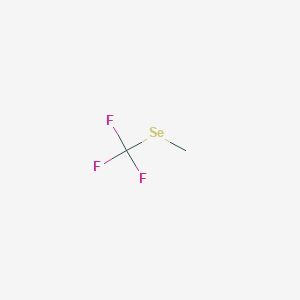![molecular formula C12H22N2 B14756906 8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)
8-Cyclobutyl-2,8-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Cyclobutyl-2,8-diazaspiro[4.5]decane is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a cyclobutyl group attached to a diazaspirodecane core. The spirocyclic structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclobutyl-2,8-diazaspiro[4.5]decane typically involves the reaction of cyclobutylamine with a suitable spirocyclic precursor. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro compounds as starting materials . The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and specific solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
8-Cyclobutyl-2,8-diazaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the diazaspirodecane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
8-Cyclobutyl-2,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 8-Cyclobutyl-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting RIPK1, the compound can block the activation of necroptosis, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate: Another spirocyclic compound with similar structural features.
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A derivative with potent inhibitory activity against RIPK1.
Uniqueness
8-Cyclobutyl-2,8-diazaspiro[4.5]decane is unique due to its specific cyclobutyl substitution, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial fields .
Propriétés
Formule moléculaire |
C12H22N2 |
|---|---|
Poids moléculaire |
194.32 g/mol |
Nom IUPAC |
8-cyclobutyl-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C12H22N2/c1-2-11(3-1)14-8-5-12(6-9-14)4-7-13-10-12/h11,13H,1-10H2 |
Clé InChI |
PQAFAEAHTHJROJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)N2CCC3(CCNC3)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)
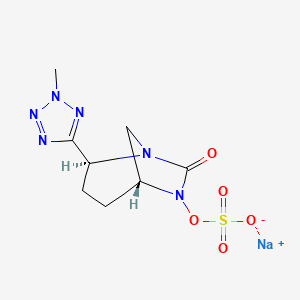
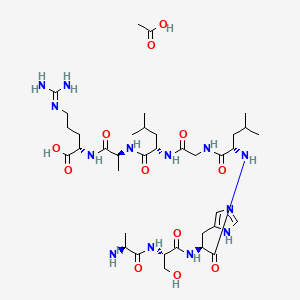

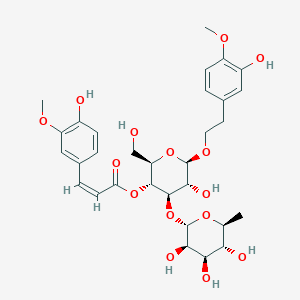
![Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)](/img/structure/B14756851.png)
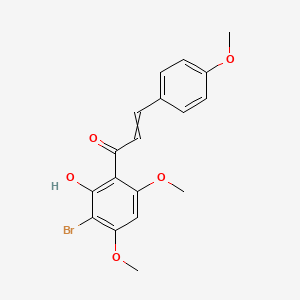
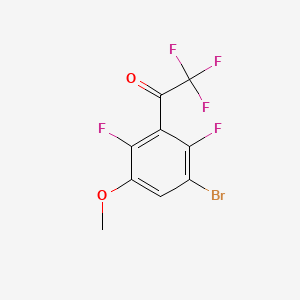
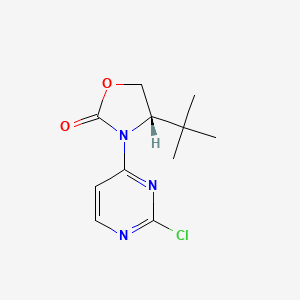
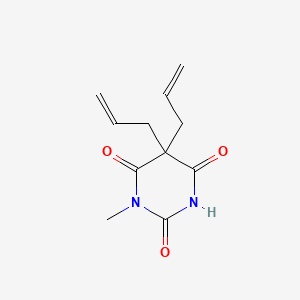

![1h-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14756881.png)
